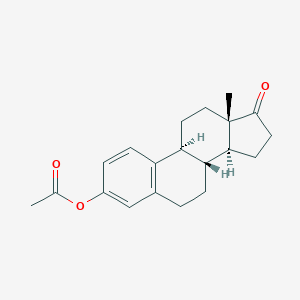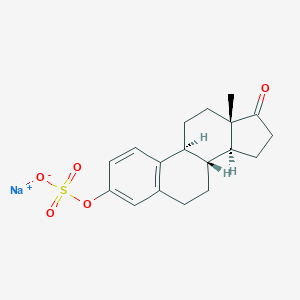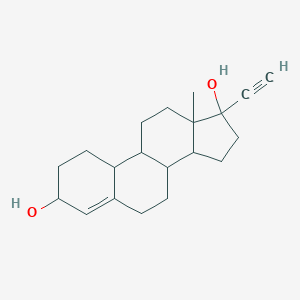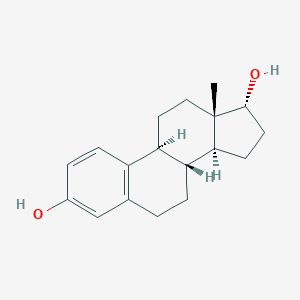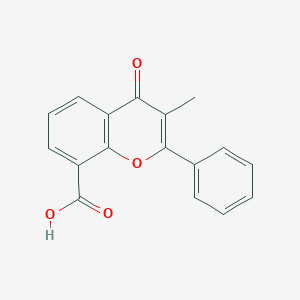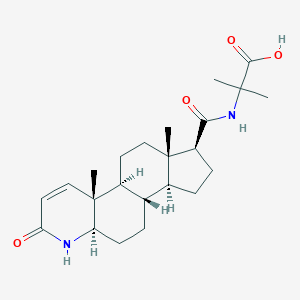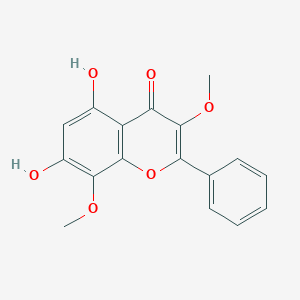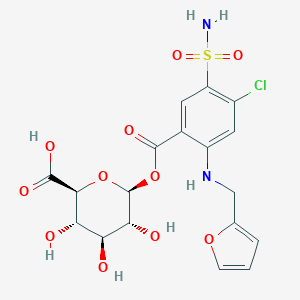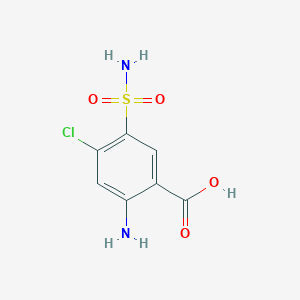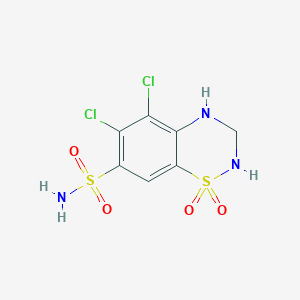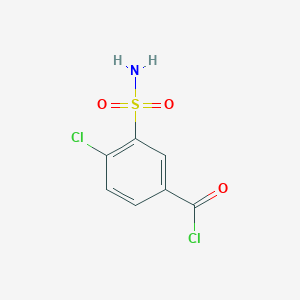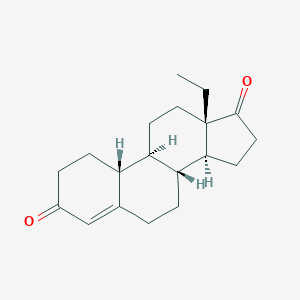
D-乙基戈南二酮
描述
orgestrel intermediate.
科学研究应用
类固醇羟化
D-乙基戈南二酮因其在类固醇羟化过程中的作用而受到研究。 具体而言,它已被用于研究某些细胞色素P450蛋白的羟化特异性,这些蛋白对于生物体中的类固醇代谢至关重要 .
酶相互作用研究
研究还集中在D-乙基戈南二酮如何与像NADPH-细胞色素P450还原酶(CPR)这样的酶相互作用,这些酶对于类固醇羟化过程中的电子传递至关重要 .
生物技术生产
该化合物在生物技术生产系统中具有潜在的应用,它可以作为底物用于通过微生物发酵过程生产特定的羟基化类固醇产品 .
分子工具箱构建
尽管没有直接提及,但像D-乙基戈南二酮这样的化合物可能是分子工具箱构建的一部分,以扩展像毕赤酵母这样的生物体用于异源蛋白生产的能力 .
作用机制
Target of Action
D-Ethylgonendione, also known as Ethylgonendione, primarily targets the cytochrome P450 family of enzymes . Specifically, the cytochrome P450 gene CYP68J5 is responsible for the hydroxylation of D-Ethylgonendione . This enzyme plays a crucial role in the synthesis of 11α-OH-ethylgonendione, an important intermediate for the synthesis of desogestrel .
Mode of Action
D-Ethylgonendione interacts with its target, the cytochrome P450 enzyme CYP68J5, through a process known as hydroxylation . Hydroxylation is a chemical reaction that introduces a hydroxyl group (-OH) into an organic compound. In the case of D-Ethylgonendione, this hydroxylation process occurs at the 11α position .
Biochemical Pathways
The hydroxylation of D-Ethylgonendione by CYP68J5 is a key step in the biosynthesis of desogestrel, a major ingredient of third-generation oral contraceptives . This process is part of a larger biochemical pathway involving the conversion of steroids into bioactive compounds .
Result of Action
The hydroxylation of D-Ethylgonendione results in the formation of 11α-OH-ethylgonendione . This compound is an important intermediate in the synthesis of desogestrel . Therefore, the action of D-Ethylgonendione contributes to the production of third-generation oral contraceptives .
Action Environment
The action of D-Ethylgonendione is influenced by various environmental factors. For instance, the activity of the cytochrome P450 enzyme CYP68J5, which mediates the hydroxylation of D-Ethylgonendione, can be affected by factors such as temperature, pH, and the presence of other molecules . .
生化分析
Biochemical Properties
D-Ethylgonendione interacts with various enzymes and proteins in biochemical reactions. For instance, it undergoes 15α-hydroxylation mediated by Penicillium raistrickii, a key step for the industrial production of gestodene . This process involves the interaction of D-Ethylgonendione with cytochrome P450 proteins .
Cellular Effects
The cellular effects of D-Ethylgonendione are primarily observed in its role as an intermediary in the production of gestodene. The hydroxylation of D-Ethylgonendione by Penicillium raistrickii influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of D-Ethylgonendione involves its conversion into gestodene through a series of biochemical reactions. The key step is the 15α-hydroxylation of D-Ethylgonendione, mediated by Penicillium raistrickii. This process involves the binding of D-Ethylgonendione to cytochrome P450 proteins, leading to enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of D-Ethylgonendione over time in laboratory settings are primarily observed in the context of its hydroxylation. The substrate bioconversion of D-Ethylgonendione enhances to 82% in a system containing 4% deep eutectic solvents (DES), 2g/L substrate, and 17.5gdw/L mycelium over 72 hours .
Metabolic Pathways
D-Ethylgonendione is involved in the metabolic pathway leading to the production of gestodene. This pathway involves the 15α-hydroxylation of D-Ethylgonendione, mediated by Penicillium raistrickii .
属性
IUPAC Name |
(8R,9S,10R,13S,14S)-13-ethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-17H,2-10H2,1H3/t14-,15+,16+,17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLHOJQRZNGHLQ-ATIFRJIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020560 | |
| Record name | (+)-13-Ethylgon-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23477-67-0, 21800-83-9 | |
| Record name | Gon-4-ene-3,17-dione, 13-ethyl-, (±)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23477-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Ethylgon-4-ene-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21800-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Ethyl-gon-4-ene-3,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021800839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-13-Ethylgon-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-13-Ethylgon-4-ene-3,17-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Gon-4-ene-3,17-dione, 13-ethyl-, (+-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 13β-Ethylgon-4-en-3,17-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH07J8F03F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

